molecular formula C11H15F3N4 B6628856 N-[(1-methylpyrrolidin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine

N-[(1-methylpyrrolidin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B6628856
M. Wt: 260.26 g/mol
InChI Key: YRYSPLPOSYGVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-methylpyrrolidin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine, also known as JNJ-63533054, is a small molecule drug candidate that has shown promising results in scientific research for various applications.

Mechanism of Action

N-[(1-methylpyrrolidin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine is a selective inhibitor of the protein kinase C theta (PKCθ) enzyme, which plays a crucial role in the activation of T cells and the immune response. By inhibiting PKCθ, this compound can modulate the immune response and potentially treat diseases and conditions associated with immune dysfunction.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the activation of T cells and reduce the production of pro-inflammatory cytokines, which are involved in the development of various diseases and conditions. It has also been shown to reduce pain and inflammation in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(1-methylpyrrolidin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine is its selectivity for PKCθ, which reduces the risk of off-target effects and toxicity. However, its potency and efficacy may vary depending on the disease or condition being studied, and further research is needed to determine its optimal dosing and administration.

Future Directions

There are several potential future directions for the scientific research of N-[(1-methylpyrrolidin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine. One direction is to further explore its potential use in treating cancer, inflammation, and pain in clinical trials. Another direction is to investigate its potential use in combination with other therapies to enhance its efficacy and reduce the risk of resistance. Additionally, further research is needed to better understand its mechanism of action and potential side effects.
Conclusion:
This compound is a promising small molecule drug candidate that has shown potential in scientific research for various applications. Its selectivity for PKCθ and ability to modulate the immune response make it a promising candidate for the treatment of cancer, inflammation, and pain. However, further research is needed to determine its optimal dosing and administration, as well as its potential side effects.

Synthesis Methods

N-[(1-methylpyrrolidin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine is synthesized through a multi-step process that involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with N-methylpyrrolidine followed by purification and isolation. The final product is a white crystalline solid with a purity of over 99%.

Scientific Research Applications

N-[(1-methylpyrrolidin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine has been studied extensively in scientific research for its potential use in treating various diseases and conditions. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and pain.

Properties

IUPAC Name

N-[(1-methylpyrrolidin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4/c1-18-6-2-3-8(18)7-16-10-15-5-4-9(17-10)11(12,13)14/h4-5,8H,2-3,6-7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYSPLPOSYGVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CNC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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